2-(1H-indol-1-yl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine involved two linear chemical steps: oxidation of 4-chloro-2-(methylthio)pyrimidine to 4-chloro-2-(methylsulfonyl)pyrimidine and displacement of the sulfonyl with N-(1-methyl-1H-pyrazol-4-yl)formamide under basic conditions followed by in situ hydrolysis of the N-formyl intermediate . N-(1-Methyl-1H-pyrazol-4-yl)formamide was readily prepared from 1-methyl-1H-pyrazol-4-amine via reaction with formic acid . This route allows for large-scale production .Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives, related to the compound , have been utilized to synthesize Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activities, as demonstrated through various in vitro assays like DPPH, ABTS, and FRAP. This study highlights the potential of these complexes in antioxidant applications (Chkirate et al., 2019).
Antimicrobial Activities
Novel indole derivatives, synthesized through reactions involving compounds similar to 2-(1H-indol-1-yl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide, have shown significant antimicrobial activities. This finding suggests potential applications in developing new antimicrobial agents (Anekal & Biradar, 2012).
Alzheimer's Disease Treatment
Research has explored the synthesis of 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides, related to the queried compound, as potent inhibitors of acetylcholinesterase and amyloid β aggregation. These properties make them potential therapeutic agents for Alzheimer's disease (Umar et al., 2019).
Gastric Antisecretory Activity
Research on indole-1-alkanamides, closely related to the compound , has shown gastric antisecretory activity, which could be significant in developing treatments for gastric disorders (Bell et al., 1977).
Luminescent Lanthanide Compounds
2,6-Bis(pyrazolyl)pyridines, related to the queried compound, have been used to create luminescent lanthanide compounds. These compounds have potential applications in biological sensing and show unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Antiallergic Agents
N-(pyridin-4-yl)-(indol-3-yl)acetamides, similar to the compound , have been synthesized as potential antiallergic compounds. These compounds demonstrated significant potency in various antiallergic assays, suggesting their potential in treating allergic reactions (Menciu et al., 1999).
Properties
IUPAC Name |
2-indol-1-yl-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-24-13-18(12-23-24)17-8-15(9-21-11-17)10-22-20(26)14-25-7-6-16-4-2-3-5-19(16)25/h2-9,11-13H,10,14H2,1H3,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNECSPRSIMKCRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)CN3C=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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